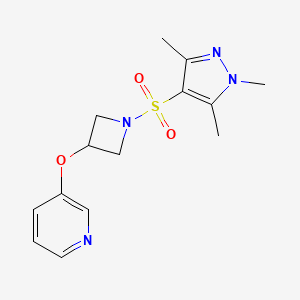

3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives involves a reaction between 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one and Benzene sulfonyl chloride in the presence of pyridine. This process results in the formation of a new series of compounds characterized by their IR, 1H NMR, and spectroscopic data . Another study reports the synthesis of pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases, 4-thiazolidinones, and azetidin-2-ones, which were characterized and tested for antimicrobial and antiproliferative activities . Additionally, a base-mediated [3 + 2]-cycloannulation strategy is used for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones, which allows the construction of 3-sulfonyl analogues under basic conditions .

Molecular Structure Analysis

The molecular structures of the synthesized azetidin-2-one derivatives are characterized using IR and 1H NMR spectroscopy, which confirms the successful incorporation of the phenyl sulfonyl pyrazoline moiety into the azetidin-2-one scaffold . The pyrazolo[3,4-b]pyridine derivatives synthesized in another study are also characterized to confirm their chemical structures . The molecular structure analysis is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are characterized by their selectivity and the formation of specific molecular frameworks. The base-mediated cycloannulation strategy used to synthesize pyrazolo[1,5-a]pyridine derivatives demonstrates a broad substrate scope with good functional group tolerance and compatibility, highlighting the versatility of this synthetic approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characterization and biological activity assays. The antimicrobial activity is assessed using the broth dilution method, and the antiproliferative activity is evaluated using the sulforhodamine B (SRB) assay. The compounds exhibit varying degrees of activity, with some showing remarkable cytotoxic activities against cancer cell lines, suggesting that the physical and chemical properties of these compounds are conducive to biological activity .

Case Studies and Biological Activity

In terms of biological activity, some of the synthesized azetidin-2-one derivatives exhibit antibacterial and antifungal activities, with the majority showing slight to high activity against test microorganisms . The pyrazolo[3,4-b]pyridine derivatives also display antimicrobial activity, with one compound being nearly as active as the standard antimicrobial drug against a fungal strain . Furthermore, several compounds demonstrate significant antiproliferative efficacy against cancer cell lines, with one compound in particular showing higher potency than the standard anticancer drug doxorubicin against breast adenocarcinoma cells . These case studies highlight the potential of these compounds as novel antimicrobial and antiproliferative agents.

Scientific Research Applications

Environmental and Health Impact Studies

Study on Organophosphorus and Pyrethroid Pesticides

- This study examined the exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides, which are known developmental neurotoxicants. The findings underscored the importance of understanding environmental exposure to these chemicals to inform public health policy. The widespread chronic exposure to these pesticides among children highlights a need for further research into the long-term health impacts of such compounds (Babina et al., 2012).

Drug Metabolism and Pharmacokinetics

Metabolism and Excretion of INCB018424

- A study on the metabolism, excretion, and pharmacokinetics of INCB018424, a potent inhibitor of Janus tyrosine kinase1/2, in humans. This research provides insights into the drug's absorption, metabolite formation, and elimination pathways, contributing to our understanding of how structurally related compounds are processed in the body (Shilling et al., 2010).

Biomonitoring and Exposure Assessment

Biomonitoring of Carcinogen in Cooked Meat

- An investigation into the formation of an albumin adduct by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a cooked meat carcinogen, in humans. This study is an example of how similar compounds can be used as biomarkers for assessing dietary exposure to potential carcinogens and their biological effects (Bellamri et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-10-14(11(2)17(3)16-10)22(19,20)18-8-13(9-18)21-12-5-4-6-15-7-12/h4-7,13H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHAYHHJVGDFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B3012735.png)

![3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3012736.png)

![N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B3012737.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B3012738.png)

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)

![8-(2-Methoxyethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B3012749.png)

![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)